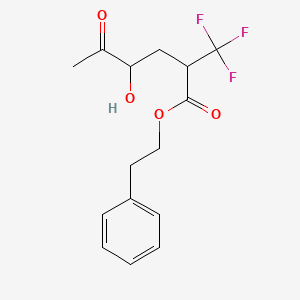
Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a phenylethyl ester
Méthodes De Préparation
The synthesis of Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester involves several steps. One common method starts with the preparation of the hexanoic acid derivative, followed by the introduction of the hydroxy and oxo groups. The trifluoromethyl group is then added using a suitable reagent, and finally, the phenylethyl ester is formed through esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxy and oxo groups can form hydrogen bonds with target molecules, influencing their activity and function. The phenylethyl ester moiety can also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester can be compared with similar compounds such as:
Hexanoic acid, 4-hydroxy-5-oxo-2-(methyl)-, 2-phenylethyl ester: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, ethyl ester: Lacks the phenylethyl group, affecting its biological activity and applications. The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical and biological properties.
Propriétés
Numéro CAS |
645389-29-3 |
|---|---|
Formule moléculaire |
C15H17F3O4 |
Poids moléculaire |
318.29 g/mol |
Nom IUPAC |
2-phenylethyl 4-hydroxy-5-oxo-2-(trifluoromethyl)hexanoate |
InChI |
InChI=1S/C15H17F3O4/c1-10(19)13(20)9-12(15(16,17)18)14(21)22-8-7-11-5-3-2-4-6-11/h2-6,12-13,20H,7-9H2,1H3 |
Clé InChI |
VAGMHGIEPHZHFC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CC(C(=O)OCCC1=CC=CC=C1)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


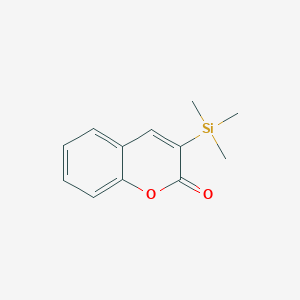
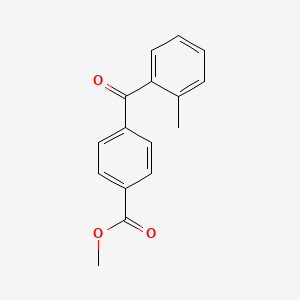
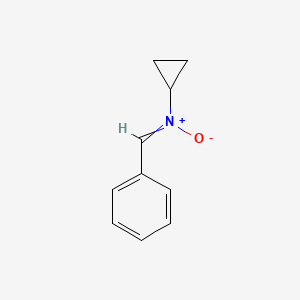
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
![[(Anthracen-9-yl)methyl]methylcarbamodithioic acid](/img/structure/B12601486.png)
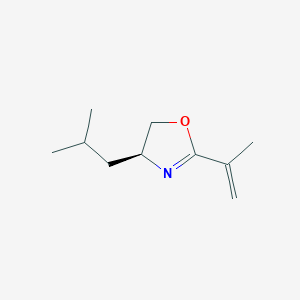
![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
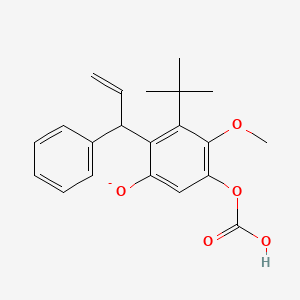
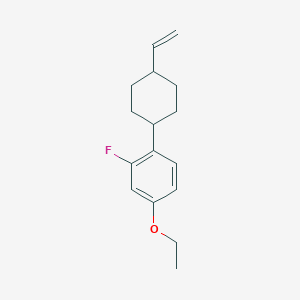
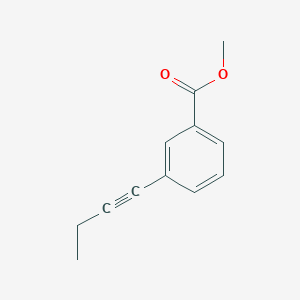
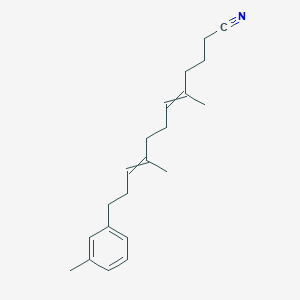
![2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide](/img/structure/B12601541.png)
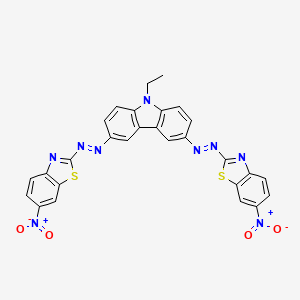
![Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate](/img/structure/B12601546.png)
